1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

Descripción general

Descripción

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H14F3N3 and its molecular weight is 269.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its anticancer, antiviral, and analgesic potentials, supported by recent research findings and case studies.

Chemical Structure

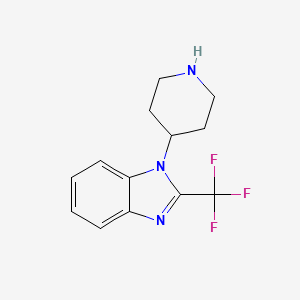

The compound features a benzimidazole core substituted with a piperidine ring and a trifluoromethyl group, which enhances its biological activity through improved metabolic stability and receptor binding affinity.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (lung) | 9.73 | |

| MCF-7 (breast) | 8.91 | |

| HEP-G2 (liver) | 10.93 | |

| OVCAR-3 (ovarian) | 10.76 |

These values indicate that the compound's cytotoxicity is comparable or superior to established chemotherapeutics like cisplatin.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored extensively. A study highlighted the synthesis of various benzimidazole-piperidine hybrids, which demonstrated significant activity against viral infections, including Ebola virus:

- Compound 25a : EC50 = 0.64 µM, SI = 20 (selectivity index)

- Compound 26a : EC50 = 0.93 µM, SI = 10

These compounds were found to inhibit viral entry at the level of the Niemann-Pick C1 (NPC1) protein, crucial for Ebola virus infection .

Analgesic Activity

The role of benzimidazole derivatives in pain management has been investigated through their action as P2X3 receptor antagonists. Research indicates that certain piperidine-substituted benzimidazoles can effectively modulate pain pathways:

- P2X3 Receptor Antagonism : Compounds exhibited varying degrees of antagonistic activity, with some showing a tenfold increase in metabolic stability compared to their non-trifluoromethyl counterparts .

Case Studies and Research Findings

Several studies have provided insights into the structure-activity relationships (SAR) of benzimidazole derivatives:

- Study on Anticancer Activity : The introduction of different substituents on the piperidine ring significantly affected the cytotoxic profile against cancer cells .

- Antiviral Efficacy : In vitro assays demonstrated that modifications in the benzimidazole structure could enhance antiviral potency against various pathogens, including H1N1 and HSV-1 .

Aplicaciones Científicas De Investigación

P2X3 Receptor Antagonism

One of the most significant applications of 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is its role as an antagonist of the P2X3 receptor, which is implicated in pain sensation. Research has shown that compounds targeting P2X3 receptors can be effective in treating neuropathic pain and chronic cough. A study highlighted the synthesis and optimization of benzimidazole derivatives, leading to compounds with improved antagonistic activity against P2X3 receptors. For instance, a derivative demonstrated an IC50 value of 375 nM, showcasing significant selectivity for P2X3R over P2X2/3R, which is crucial for minimizing central nervous system side effects associated with pain medications .

Case Study: Neuropathic Pain Models

In animal models for neuropathic pain, such as those induced by nerve ligation or chemotherapeutics, the optimized compound exhibited notable anti-nociceptive effects. The mechanical withdrawal threshold was significantly increased following intravenous administration, indicating its potential as a therapeutic agent for neuropathic pain .

Antiviral Activity

Recent studies have also explored the antiviral properties of compounds related to this compound. Research into isatin derivatives has shown promising results against various viruses, including influenza and herpes simplex viruses.

Broad-Spectrum Antiviral Agents

A series of new compounds were synthesized and tested for their antiviral activities against H1N1, HSV-1, and coxsackievirus B3. Some derivatives displayed exceptional potency with IC50 values in the low micromolar range. For example, one compound achieved an IC50 value of 0.0027 µM against H1N1, demonstrating significant antiviral efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy and safety profiles of benzimidazole derivatives. Studies have indicated that modifications to the trifluoromethyl group and piperidine moiety can significantly affect biological activity.

Key Findings from SAR Studies

- Halide Substitutions : The introduction of halide groups into the aniline portion of the compound has been shown to enhance P2X3 receptor antagonistic activity while maintaining metabolic stability .

- Piperidine Derivatives : Variations in piperidine substitutions have been systematically evaluated to identify optimal configurations for both pain management and antiviral applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidinyl Group

The piperidinyl moiety serves as a key site for functionalization. In synthetic protocols, the secondary amine group undergoes reactions with electrophiles under mild conditions:

Example Reaction :

-

Chlorination-Coupling :

-

Step 1: Benzylic alcohol intermediates (e.g., (2-phenyl-3H-benzimidazol-5-yl)methanol) are treated with thionyl chloride (SOCl₂) to form chlorinated derivatives .

-

Step 2: The chlorinated intermediate reacts with substituted piperidines (e.g., 4-aryloxy-piperidines) via nucleophilic substitution in acetonitrile (ACN) with DIPEA as a base, yielding 6-[(4-substituted-piperidyl)methyl]-1H-benzimidazoles .

-

Conditions :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| SOCl₂ (reflux) | Neat | 80°C | 2.5 h | 85–90 |

| Substituted piperidine | ACN/DIPEA | RT | 19 h | 18–40 |

Functionalization of the Benzimidazole Core

The benzimidazole ring participates in electrophilic aromatic substitution (EAS) and oxidation reactions:

Electrophilic Substitution

The electron-rich benzimidazole core allows for regioselective substitutions at positions 5 and 6:

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at position 5 or 6, depending on directing effects of the trifluoromethyl group .

-

Sulfonation : Sulfur trioxide in chlorosulfonic acid yields sulfonic acid derivatives, though the trifluoromethyl group may sterically hinder reactivity .

Oxidation

Controlled oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can modify the benzimidazole ring:

Reductive Transformations

The trifluoromethyl group is typically inert to reduction, but the benzimidazole ring and piperidinyl group can undergo reductive modifications:

Catalytic Hydrogenation :

-

Piperidine Saturation : Hydrogenation over Pd/C reduces the piperidine ring to a fully saturated cyclohexane derivative, though competing debenzylation may occur .

-

Nitro Group Reduction : Nitrobenzimidazoles are reduced to amines using Fe/HCl or Fe/acetic acid, avoiding catalyst poisoning common with Pd-based systems .

Conditions for Fe-Based Reduction :

| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Nitrobenzimidazole | Fe/HCl | EtOH | 80°C | 4 h | 70–75 |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The benzimidazole ring remains stable in dilute HCl but degrades in concentrated H₂SO₄, forming fragmented aromatic amines .

-

Basic Conditions : Prolonged exposure to NaOH (1M) leads to ring-opening, producing diamine derivatives .

Pharmacological Modifications

While beyond pure chemical reactivity, structural analogs highlight reactivity trends:

-

Piperidine Substitution : Introducing 4-benzyl or 4-aryloxy groups (e.g., via SNAr) enhances steric bulk and electronic effects, influencing binding interactions in antiviral applications .

-

Trifluoromethyl Stability : The CF₃ group resists nucleophilic displacement but modulates electron density in the benzimidazole ring .

Propiedades

IUPAC Name |

1-piperidin-4-yl-2-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c14-13(15,16)12-18-10-3-1-2-4-11(10)19(12)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNANKKHTFBNUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3N=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672106 | |

| Record name | 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742076-06-8 | |

| Record name | 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.